molecular formula C13H18N2O3S B5851954 N'-cyclohexylsulfonylbenzohydrazide

N'-cyclohexylsulfonylbenzohydrazide

Cat. No.: B5851954
M. Wt: 282.36 g/mol
InChI Key: WOJLPNAPTYUPSB-UHFFFAOYSA-N
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Description

N'-Cyclohexylsulfonylbenzohydrazide is a sulfonylhydrazide derivative characterized by a benzohydrazide backbone substituted with a cyclohexylsulfonyl group. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Key structural features include:

  • Benzohydrazide core: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding.
  • Cyclohexylsulfonyl group: Introduces steric bulk and lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

N'-cyclohexylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-13(11-7-3-1-4-8-11)14-15-19(17,18)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJLPNAPTYUPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylsulfonylbenzohydrazide typically involves the reaction of benzohydrazide with cyclohexylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-cyclohexylsulfonylbenzohydrazide follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylsulfonylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

N’-cyclohexylsulfonylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N’-cyclohexylsulfonylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction can disrupt normal cellular processes, making it useful in the study of enzyme function and the development of enzyme inhibitors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Key Properties Reference
N'-[(2-Fluorophenyl)sulfonyl]benzohydrazide 2-Fluorophenylsulfonyl C₁₃H₁₁FN₂O₃S Higher polarity due to fluorine; enhanced electron-withdrawing effects improve metabolic stability .
N-(1,3-Benzothiazol-2-yl)-4-Cl/Br-benzenesulfonylhydrazide Halogenated benzenesulfonyl + benzothiazole C₁₃H₁₀ClN₃O₂S₂ (Cl) Halogens increase molecular weight and influence crystal packing via halogen bonding; benzothiazole enhances π-π interactions .
N'-Cyclohexylsulfonylbenzohydrazide (Target) Cyclohexylsulfonyl C₁₃H₁₈N₂O₃S Greater lipophilicity vs. fluorophenyl analog; cyclohexyl group reduces crystallinity, improving solubility in organic solvents .

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in ) increase stability but reduce solubility in non-polar media.
  • Steric bulk (cyclohexyl vs. planar aryl groups) alters packing efficiency, as seen in crystal structure analyses of halogenated derivatives .

Activity Trends :

  • Aryl vs. cyclohexyl substitution : Aryl groups (e.g., 1,3-benzodioxole in ) favor receptor binding via π-π interactions, while cyclohexyl groups enhance pharmacokinetic properties like half-life .
  • Sulfonamide vs. sulfonylhydrazide : Sulfonamides (e.g., ) show broader antimicrobial activity, whereas sulfonylhydrazides are underexplored but promising for targeted enzyme inhibition .

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